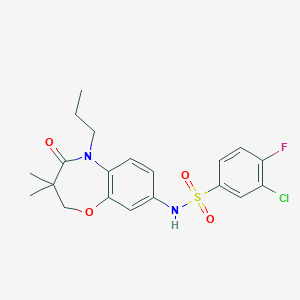![molecular formula C19H21N7O B2909437 cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-26-3](/img/structure/B2909437.png)
cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is an organic compound noted for its complex structure, which includes a cyclopropyl group, a piperazine ring, a triazolopyrimidine moiety, and a p-tolyl group. These structural elements suggest a potential for diverse reactivity and a wide array of applications, particularly in medicinal and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of intermediate compounds. For instance, a common route involves the cyclization of a suitable piperazine derivative with triazolopyrimidine intermediates under controlled conditions of temperature and catalysis. Subsequent functionalization of the piperazine ring and introduction of the cyclopropyl and p-tolyl groups can be achieved through standard organic synthesis techniques like alkylation and acylation.
Industrial Production Methods: : Industrial production may utilize scalable approaches such as continuous flow chemistry to achieve high yields. The reactions typically employ robust catalysts and precise control over reaction parameters to optimize product formation and minimize impurities.
化学反応の分析
Types of Reactions: : This compound is likely to participate in a variety of chemical reactions, including:
Oxidation: : Oxidative processes can modify the piperazine or triazolopyrimidine moieties.
Reduction: : Reductive reactions could potentially convert keto groups to alcohols.
Substitution: : Nucleophilic substitution reactions may occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, hydrides such as sodium borohydride for reductions, and halide salts for substitution reactions.
Major Products: : Reaction outcomes depend on the conditions; for example, oxidation might yield corresponding N-oxides, while reduction can produce hydroxyl derivatives.
科学的研究の応用
Chemistry: : Utilized in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity serves as a model for studying complex heterocyclic chemistry.
Biology: : Investigated for its biological activities, potentially interacting with proteins or enzymes due to its multi-ring structure and functional groups.
Medicine: : Studied for potential pharmaceutical applications, such as anti-cancer, anti-viral, or anti-inflammatory properties, owing to its triazolopyrimidine core which is known for such activities.
Industry: : Applications could include its use as a precursor for specialized polymers or as a ligand in coordination chemistry for catalyst development.
作用機序
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It may interact with DNA, proteins, or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : The detailed pathways would be contingent on its biological activity, such as inhibition of enzyme activity through binding to active sites or interacting with cellular receptors.
類似化合物との比較
Similar Compounds: : Cyclopropyl derivatives, piperazine-based drugs, and triazolopyrimidine analogs.
Uniqueness: : What sets cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is its combined structural elements. This integration provides a unique profile for interaction with biological molecules, potentially leading to distinct biological activities and broader applicability in research.
That’s the chemistry deep dive for you. Quite a complex yet fascinating compound, right?
特性
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
![Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2909368.png)





